![molecular formula C11H9NO2 B1400712 3-(Pyridin-4-yloxy)phenol CAS No. 103856-58-2](/img/structure/B1400712.png)
3-(Pyridin-4-yloxy)phenol
Overview
Description
“3-(Pyridin-4-yloxy)phenol” is a chemical compound with the molecular formula C11H9NO2 . It is related to 4-(pyridin-4-yloxy)phenol, which is known to be a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of compounds similar to “3-(Pyridin-4-yloxy)phenol” has been reported in the literature. For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of 3-hydroxy-1-methyl-4-(4-(pyridin-4-yloxy) phenethyl) pyridin-2(1H)-one with excellent yields and high purity .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yloxy)phenol” involves a phenolic ring inclined at an angle with respect to the pyridine ring . The InChI code for a similar compound, 4-(pyridin-4-yloxy)phenol, is 1S/C11H9NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H .Chemical Reactions Analysis
Pyridinols, which are related to “3-(Pyridin-4-yloxy)phenol”, have been reported to react with pentafluoro- and pentachloropyridines. Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .Scientific Research Applications
Catalytic Applications
3-(Pyridin-4-yloxy)phenol and its derivatives show promising applications in catalysis. For instance, pyridine-modified heteropoly compounds were used to catalyze the hydroxylation of benzene to phenol, demonstrating notable selectivity and yield. This process emphasized the role of pyridine in enhancing catalytic activities due to electronic interactions and significant pseudo-liquid-phase behavior (Leng et al., 2008). Similarly, pyridine-modified vanadium-substituted heteropoly acids were utilized for direct hydroxylation of benzene to phenol, highlighting the importance of organic π electrons in the hybrid catalyst in modifying redox properties and enhancing catalytic activity (Ge et al., 2008).
Photophysical Properties
The compound's photophysical properties were explored, revealing intense fluorescence under UV light, large Stokes shifts, and high quantum yields. This suggests potential applications in fluorescence-based technologies and materials science (Marchesi et al., 2019).
Biological Applications
Several studies focused on the biological applications of 3-(Pyridin-4-yloxy)phenol derivatives. Tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols were synthesized and their emissive properties were studied, showing potential as large Stokes shift organic dyes (Marchesi et al., 2019). Novel terpyridine-skeleton molecules, including 3-(4-Phenylbenzo[4,5]furo[3,2-b]pyridin-2-yl)phenol, were synthesized and evaluated for their anti-cancer properties, showing promise as nonintercalative topo I and II inhibitors (Kwon et al., 2015).
Corrosion Inhibition
The potential of 3-(Pyridin-4-yloxy)phenol derivatives as corrosion inhibitors was also explored. Schiff bases like 2-((pyridin-2-ylimino)methyl)phenol demonstrated good corrosion inhibition efficiency for carbon steel in acidic conditions, highlighting the role of chemical structure in their performance (Hegazy et al., 2012).
Safety And Hazards
Future Directions
The synthesis of substituted pyridines with diverse functional groups is an active area of research, with a need for a single robust method allowing the selective introduction of multiple functional groups . The development of novel families of polysubstituted heterocycles with useful biological properties and pharmaceutical applications is a promising future direction .
properties
IUPAC Name |
3-pyridin-4-yloxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTLFLJSHFIPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yloxy)phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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